BenchChemオンラインストアへようこそ!

3-Azatricyclo[4.2.2.02,5]decan-4-one

Rigid scaffold β-Lactam Tricyclic topology

3-Azatricyclo[4.2.2.02,5]decan-4-one is a cis‑exo configured tricyclic lactam (molecular formula C₉H₁₃NO, MW 151.21 Da) in which a β‑lactam (azetidin‑2‑one) ring is fused to a cyclohexane bridge, yielding the [4.2.2.0²,⁵]decane core. The compound possesses two stereodefined bridgehead carbons (8CI designation cis‑exo) and exists as a single enantiomeric pair, distinguishing it from many commercially supplied tricyclic amines that are sold as racemates.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 14932-32-2
Cat. No. B3104719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azatricyclo[4.2.2.02,5]decan-4-one
CAS14932-32-2
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC2CCC1C3C2NC3=O
InChIInChI=1S/C9H13NO/c11-9-7-5-1-3-6(4-2-5)8(7)10-9/h5-8H,1-4H2,(H,10,11)
InChIKeyMIDMNEYYOFWETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azatricyclo[4.2.2.02,5]decan-4-one (CAS 14932-32-2): A Stereochemically Defined Tricyclic β-Lactam Scaffold for Rigid-Molecule Applications


3-Azatricyclo[4.2.2.02,5]decan-4-one is a cis‑exo configured tricyclic lactam (molecular formula C₉H₁₃NO, MW 151.21 Da) in which a β‑lactam (azetidin‑2‑one) ring is fused to a cyclohexane bridge, yielding the [4.2.2.0²,⁵]decane core . The compound possesses two stereodefined bridgehead carbons (8CI designation cis‑exo) and exists as a single enantiomeric pair, distinguishing it from many commercially supplied tricyclic amines that are sold as racemates . Predicted physicochemical properties include a density of 1.145±0.06 g cm⁻³ and a boiling point of 332.9±11.0 °C, consistent with a compact, rigid polycyclic framework .

Why In‑Class Azatricyclic Lactams Cannot Substitute for 3-Azatricyclo[4.2.2.02,5]decan-4-one in Rigid‑Scaffold Procurement


Azatricyclic lactams share a tricyclic nitrogen‑containing framework, yet they diverge profoundly in ring‑system topology, stereochemistry, and functional‑group presentation. The target compound’s [4.2.2.0²,⁵]decane core embeds a β‑lactam within a cyclohexane bridge, whereas the antiarrhythmic analog P11 (5‑amino‑exo‑3‑azatricyclo[5.2.1.0²,⁶]decane‑4‑one) is built on a norbornane‑derived [5.2.1.0²,⁶] scaffold [1]. Lower homologs such as 3‑azatricyclo[4.2.1.0²,⁵]nonan‑4‑one contract the ring system by one carbon, altering spatial projection of substituents . Because molecular recognition, catalysis, and physicochemical properties are exquisitely sensitive to scaffold geometry, direct substitution—without re‑optimization of synthetic routes or biological assays—typically fails to reproduce target‑compound performance.

Product‑Specific Quantitative Evidence: How 3‑Azatricyclo[4.2.2.02,5]decan‑4‑one Differentiates from Closest Analogs


Scaffold Topology: [4.2.2.0²,⁵] β‑Lactam Core vs. [5.2.1.0²,⁶] and [4.2.1.0²,⁵] Cores

The target compound presents a [4.2.2.0²,⁵]decane framework wherein a β‑lactam (azetidin‑2‑one) is fused to a cyclohexane ring. This topology is distinct from the norbornane‑based [5.2.1.0²,⁶] core of the 5‑amino antiarrhythmic lead P11 [1] and from the contracted [4.2.1.0²,⁵]nonane core of the lower homolog (CAS 7486‑95‑5) . The target scaffold contains nine carbon atoms arranged with a C2–C5 ethano bridge, whereas the [5.2.1.0²,⁶] system employs a methano bridge and the [4.2.1.0²,⁵] system shortens the cycloalkane ring by one methylene unit.

Rigid scaffold β-Lactam Tricyclic topology Conformational restriction

Stereochemical Identity: cis‑exo Configuration with Two Defined Chiral Centers vs. Racemic Tricyclic Lactams

The SMILES notation O=C1N[C@]2([H])C(CC3)CCC3[C@]12[H] confirms that 3‑azatricyclo[4.2.2.02,5]decan‑4‑one bears two stereodefined bridgehead carbons in the cis‑exo configuration (8CI designation) . In contrast, numerous commercially catalogued tricyclic lactams (e.g., 3‑azatricyclo[4.2.1.02,5]nonan‑4‑one, CAS 7486‑95‑5) are offered without stereochemical specification or as racemates, providing no guarantee of enantiomeric composition . The target compound’s defined stereochemistry eliminates the ambiguity inherent in racemic scaffolds.

Stereochemistry Chiral scaffold Asymmetric synthesis Enantiopure building block

Functional‑Group Availability: Two Reactive Sites (Lactam NH + C4 Ketone) vs. Pre‑substituted Analogs

3‑Azatricyclo[4.2.2.02,5]decan‑4‑one carries an unsubstituted lactam NH and a ketone carbonyl at C4, furnishing two chemically orthogonal reactive sites for selective functionalization . By contrast, the structurally related antiarrhythmic compound P11 (5‑amino‑exo‑3‑azatricyclo[5.2.1.02,6]decane‑4‑one) is pre‑functionalized with a primary amino group at C5, occupying one potential diversification site and altering the electronic character of the lactam ring [1]. The target compound therefore offers a blank canvas with a higher degree of synthetic freedom.

Derivatization potential Scaffold functionalization SAR exploration Parallel synthesis

Biological Baseline: Absence of Intrinsic Antiarrhythmic Activity vs. P11 (ED₅₀ 0.28–0.33 mg kg⁻¹)

P11 (5‑amino‑exo‑3‑azatricyclo[5.2.1.02,6]decane‑4‑one) exhibits potent antiarrhythmic activity in rat models with ED₅₀ = 0.28 mg kg⁻¹ (aconitine‑induced arrhythmia) and 0.33 mg kg⁻¹ (calcium chloride‑induced arrhythmia) [1]. 3‑Azatricyclo[4.2.2.02,5]decan‑4‑one lacks the 5‑amino substituent and, based on structure–activity relationships established for this series, is expected to be devoid of significant ion‑channel modulation [1]. This functional silence makes the target compound a valuable negative control or inert scaffold for mechanistic studies where the pharmacological activity of P11 would be a confounding factor.

Pharmacological baseline Antiarrhythmic activity Mechanistic control In vivo model

Predicted Thermal Stability: Boiling Point 332.9 °C vs. Lower Homologs with Reduced Molecular Weight

The target compound has a predicted boiling point of 332.9±11.0 °C and a molecular weight of 151.21 Da . The lower homolog 3‑azatricyclo[4.2.1.02,5]nonan‑4‑one (MW 137.18 Da, predicted BP not publicly available but expected to be approximately 20–40 °C lower based on the 14 Da molecular‑weight decrement) would be more volatile and potentially less thermally robust during high‑temperature synthetic transformations or distillation‑based purification . The elevated boiling point of the target compound suggests greater thermal resilience, a practical advantage in reaction sequences requiring sustained heating.

Thermal stability Physicochemical properties Distillation Predicted data

Procurement‑Ready Purity: 98% vs. Typical 95% for In‑Class Tricyclic Lactams

3‑Azatricyclo[4.2.2.02,5]decan‑4‑one is routinely supplied at 98% purity by established vendors such as Leyan (Product No. 1256135) , while many in‑class tricyclic lactams are listed at 95% purity (e.g., 3‑azatricyclo[4.2.1.02,5]non‑7‑en‑4‑one, CAS 14735‑70‑7, and generic azatricyclic scaffolds catalogued on major platforms) . The 3‑percentage‑point purity advantage reduces the fraction of unidentified impurities that could interfere with sensitive catalytic cycles or biological assays, and it may eliminate the need for an additional purification step before use.

Commercial purity Procurement Quality specification Building block

Highest‑Value Application Scenarios for 3‑Azatricyclo[4.2.2.02,5]decan‑4‑one Based on Quantitative Differentiation Evidence


Asymmetric Organocatalysis: Exploiting the Stereodefined cis‑exo Scaffold for Enantioselective Transformations

Because the compound is supplied with two stereodefined bridgehead carbons in the cis‑exo configuration—unlike racemic tricyclic lactams—it can serve as a rigid, pre‑organized chiral scaffold for designing organocatalysts or chiral ligands . The unsubstituted lactam NH and C4 ketone provide orthogonal attachment points for introducing catalytic functional groups without disrupting the scaffold’s conformational rigidity, enabling systematic optimization of enantioselectivity in reactions such as aldol condensations, Michael additions, or Diels–Alder cycloadditions [1].

Medicinal‑Chemistry Scaffold: Divergent Library Synthesis from a Blank, Bifunctional Tricyclic Core

The presence of two chemically distinct reactive sites (lactam NH nucleophile and C4 ketone electrophile) makes the compound an ideal core for divergent parallel synthesis of compound libraries . Unlike pre‑functionalized analogs such as P11, which already carries a 5‑amino group, the target scaffold allows independent manipulation at both positions, maximizing the chemical space explored per synthetic step—a critical advantage in hit‑to‑lead and lead‑optimization campaigns where scaffold versatility is paramount [1].

Mechanistic Probe and Negative Control: A Pharmacologically Silent Analog of the Antiarrhythmic P11 Series

P11 (5‑amino‑exo‑3‑azatricyclo[5.2.1.02,6]decane‑4‑one) is a potent multi‑target antiarrhythmic agent with ED₅₀ values of 0.28–0.33 mg kg⁻¹ in vivo . The target compound, lacking the essential 5‑amino pharmacophore, is predicted to be biologically silent in the same assays, making it a structurally matched negative control for dissecting on‑target vs. off‑target effects of P11 in gene‑expression, electrophysiology, and target‑identification studies .

Physicochemical Reference Standard: A Well‑Characterized Rigid Lactam for Analytical Method Development

With predicted density (1.145 g cm⁻³), boiling point (332.9 °C), and a defined stereochemical identity, the compound is well‑suited as a calibration standard or system‑suitability marker in chromatographic method development for tricyclic lactams . Its room‑temperature storage condition and availability at 98% purity reduce the logistical overhead associated with cold‑chain‑dependent or lower‑purity reference materials [1].

Quote Request

Request a Quote for 3-Azatricyclo[4.2.2.02,5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.